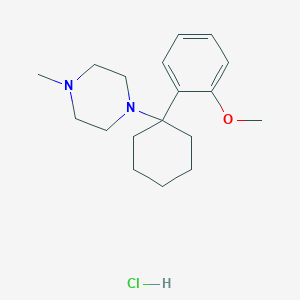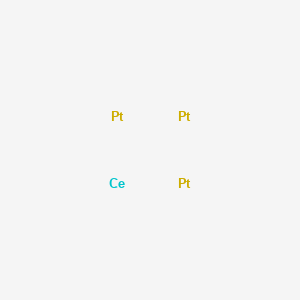![molecular formula C27H46O2 B14718711 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 21857-89-6](/img/structure/B14718711.png)
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure It belongs to the class of tetradecahydroindeno[5,4-f]chromenes, characterized by a fused ring system that includes indene and chromene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Indene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a substituted phenylpropene.
Chromene Ring Formation: The chromene ring is formed by the cyclization of a suitable phenol derivative with an aldehyde or ketone.
Fused Ring System Construction: The indene and chromene moieties are fused together through a series of cyclization and reduction reactions.
Introduction of Alkyl Substituents: The methyl and heptyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Selection of Catalysts: Catalysts such as Lewis acids or transition metal complexes may be used to facilitate cyclization and alkylation reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation using bromine or chlorination using thionyl chloride can be performed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated ring systems.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signaling pathways that are affected by the compound’s interaction with its targets, leading to biological effects such as cell death or inhibition of growth.
Comparación Con Compuestos Similares
Similar Compounds
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene: A closely related compound with a similar structure but differing in the degree of saturation.
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)octadecahydroindeno[5,4-f]chromene: Another related compound with additional hydrogen atoms in the ring system.
Uniqueness
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21857-89-6 |
|---|---|
Fórmula molecular |
C27H46O2 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C27H46O2/c1-18(2)8-7-9-19(3)20-12-16-27(6)22-10-11-23-25(4,15-14-24(28)29-23)21(22)13-17-26(20,27)5/h18-23H,7-17H2,1-6H3 |
Clave InChI |
URJJUHFNMUPCGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCC(=O)O4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


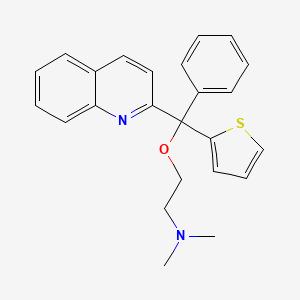
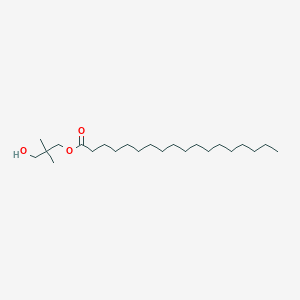
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


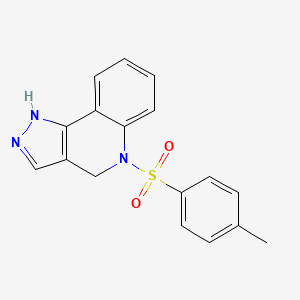
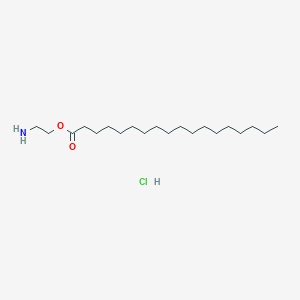
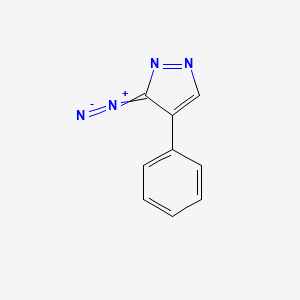
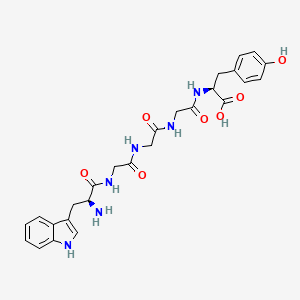
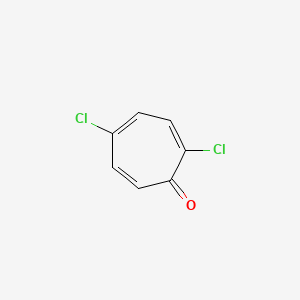
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

